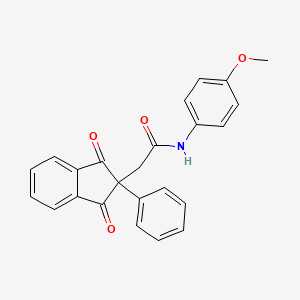![molecular formula C14H28N2O2 B11714268 rac-tert-butyl N-[(3R,4S)-4-(2,2-dimethylpropyl)pyrrolidin-3-yl]carbamate CAS No. 2307757-45-3](/img/structure/B11714268.png)
rac-tert-butyl N-[(3R,4S)-4-(2,2-dimethylpropyl)pyrrolidin-3-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-tert-butyl N-[(3R,4S)-4-(2,2-dimethylpropyl)pyrrolidin-3-yl]carbamate: is a synthetic organic compound with the molecular formula C14H28N2O2 It is a carbamate derivative, characterized by the presence of a pyrrolidine ring substituted with a neopentyl group and a tert-butyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butyl N-[(3R,4S)-4-(2,2-dimethylpropyl)pyrrolidin-3-yl]carbamate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or amines.
Introduction of the Neopentyl Group: The neopentyl group is introduced via alkylation reactions using suitable alkylating agents.
Carbamate Formation: The final step involves the reaction of the pyrrolidine derivative with tert-butyl chloroformate to form the carbamate.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the neopentyl group, leading to the formation of alcohols or ketones.
Reduction: Reduction reactions can be employed to modify the pyrrolidine ring or the carbamate moiety.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrolidine ring or the carbamate moiety are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under appropriate conditions.
Major Products:
Oxidation: Formation of neopentyl alcohol or neopentyl ketone derivatives.
Reduction: Formation of reduced pyrrolidine or carbamate derivatives.
Substitution: Formation of substituted pyrrolidine or carbamate derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand or catalyst in various organic reactions.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Modification: It can be used to modify proteins through carbamate formation.
Medicine:
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
Agriculture: It may find applications in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of rac-tert-butyl N-[(3R,4S)-4-(2,2-dimethylpropyl)pyrrolidin-3-yl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate moiety can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The pyrrolidine ring and neopentyl group contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- tert-butyl N-[(3R,4S)-4-(4-fluorophenyl)pyrrolidin-3-yl]carbamate
- tert-butyl N-[(3R,4S)-4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate
Comparison:
- Structural Differences: The similar compounds listed above differ in the substituents on the pyrrolidine ring, which can significantly affect their chemical properties and biological activities.
- Uniqueness: rac-tert-butyl N-[(3R,4S)-4-(2,2-dimethylpropyl)pyrrolidin-3-yl]carbamate is unique due to the presence of the neopentyl group, which imparts distinct steric and electronic effects.
Properties
CAS No. |
2307757-45-3 |
|---|---|
Molecular Formula |
C14H28N2O2 |
Molecular Weight |
256.38 g/mol |
IUPAC Name |
tert-butyl N-[4-(2,2-dimethylpropyl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C14H28N2O2/c1-13(2,3)7-10-8-15-9-11(10)16-12(17)18-14(4,5)6/h10-11,15H,7-9H2,1-6H3,(H,16,17) |
InChI Key |
VWRKQRQSRQLHAK-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)(C)C[C@H]1CNC[C@@H]1NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)CC1CNCC1NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1H-1,2,3-benzotriazol-1-yl)-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11714192.png)
![[5-(4-Fluorophenyl)-3-furyl]methanol](/img/structure/B11714199.png)
![Benzyl 2,2,2-trichloro-1-{[(1-naphthylamino)carbothioyl]amino}ethylcarbamate](/img/structure/B11714201.png)


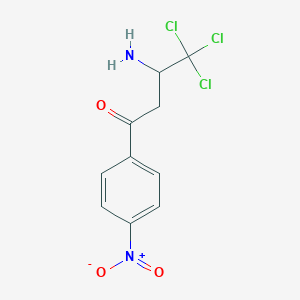
![1,1'-(4-Methylbenzene-1,3-diyl)bis[3-(3-methylphenyl)urea]](/img/structure/B11714211.png)
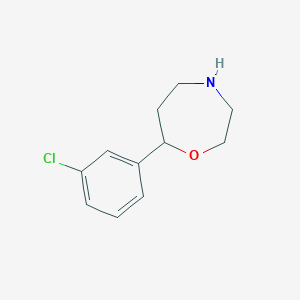

![{[(1E)-2-(pyridin-2-yl)cyclopentylidene]amino}urea](/img/structure/B11714235.png)
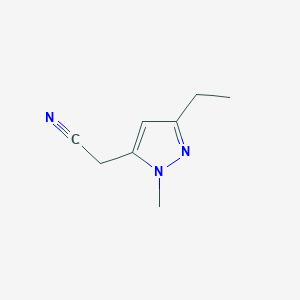
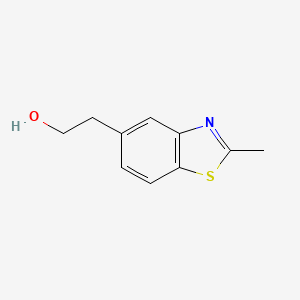
![2-[(2E)-4-oxo-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B11714251.png)
